molecular formula C9H8N2O B7767947 8-methyl-1H-quinazolin-4-one

8-methyl-1H-quinazolin-4-one

Cat. No.: B7767947
M. Wt: 160.17 g/mol
InChI Key: GZRXSFZDLGKFLN-UHFFFAOYSA-N
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Description

The compound with the identifier “8-methyl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

8-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

8-methyl-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology and medicine, it may be investigated for its potential therapeutic properties. In industry, it could be utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 8-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8-methyl-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or functional groups. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications .

Properties

IUPAC Name

8-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXSFZDLGKFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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